![molecular formula C14H20N4 B11868256 1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11868256.png)
1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine is a compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopropyl group, an imidazo[4,5-b]pyridine moiety, and a methylbutan-1-amine side chain, which collectively contribute to its unique chemical properties and biological activities .
準備方法
The synthesis of 1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the methylbutan-1-amine side chain: This can be accomplished through reductive amination or other amine coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
化学反応の分析
1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction outcomes .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable candidate for drug development.
Medicine: It has been investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory disorders.
作用機序
The mechanism of action of 1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, such as GABA_A receptors and kinases, which play crucial roles in cellular signaling and regulation. The compound’s ability to bind to these targets and alter their activity underlies its therapeutic potential .
類似化合物との比較
1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine can be compared with other imidazopyridine derivatives, such as:
Rimegepant: Used for the treatment of migraines.
Telcagepant: Investigated for migraine treatment.
Ralimetinib: Studied for cancer and Proteus syndrome treatment.
Miransertib: Investigated for Proteus syndrome treatment.
特性
分子式 |
C14H20N4 |
|---|---|
分子量 |
244.34 g/mol |
IUPAC名 |
1-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H20N4/c1-9(2)8-11(15)13-17-12-4-3-7-16-14(12)18(13)10-5-6-10/h3-4,7,9-11H,5-6,8,15H2,1-2H3 |
InChIキー |
BTYGSVFJZFGJQD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C1=NC2=C(N1C3CC3)N=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


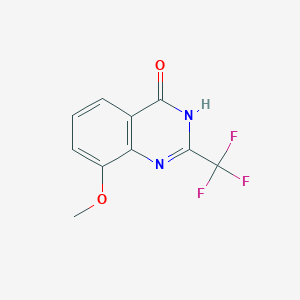



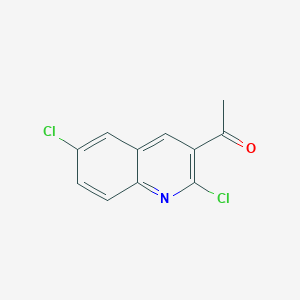
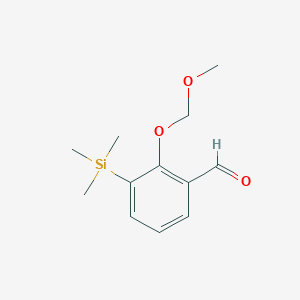
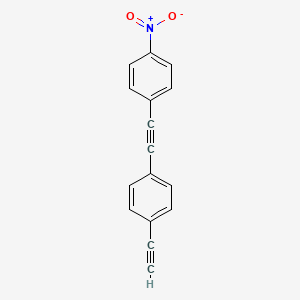
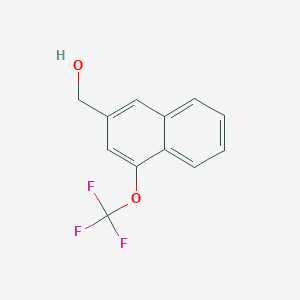
![(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B11868230.png)
![4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11868238.png)

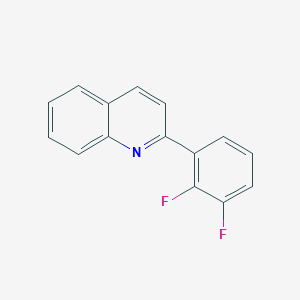
![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one hydrochloride](/img/structure/B11868262.png)

